7-Ethyl-9,10,10-trioxo-9,10-dihydro-10lambda~6~-thioxanthene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Ethyl-9,10,10-trioxo-9,10-dihydro-10lambda~6~-thioxanthene-3-carboxylic acid is a chemical compound belonging to the thioxanthene family. Thioxanthenes are known for their tricyclic structure, which includes a sulfur atom in the central ring. This particular compound is characterized by the presence of an ethyl group at the 7th position and a carboxylic acid group at the 3rd position, along with three oxo groups at the 9th and 10th positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethyl-9,10,10-trioxo-9,10-dihydro-10lambda~6~-thioxanthene-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available thioxanthene derivatives.
Oxidation: The thioxanthene core is oxidized to introduce the oxo groups at the 9th and 10th positions. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions.
Carboxylation: The carboxylic acid group at the 3rd position is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Oxidation: Using large-scale oxidizing agents and reactors to ensure uniform oxidation.
Continuous Flow Alkylation: Employing continuous flow reactors for the ethylation step to enhance efficiency and yield.
High-Pressure Carboxylation: Utilizing high-pressure reactors for the carboxylation step to achieve the desired product in large quantities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation to form more oxidized derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups using reducing agents like lithium aluminum hydride.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Alkylating Agents: Ethyl halides, sodium hydride.
Carboxylating Agents: Carbon dioxide under high pressure.
Major Products Formed
Oxidized Derivatives: Further oxidized thioxanthene compounds.
Reduced Derivatives: Hydroxylated thioxanthene compounds.
Substituted Derivatives: Thioxanthene compounds with various alkyl or aryl groups.
Scientific Research Applications
7-Ethyl-9,10,10-trioxo-9,10-dihydro-10lambda~6~-thioxanthene-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex thioxanthene derivatives.
Biology: Studied for its potential biological activities, including anti-tumor and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-cancer properties.
Industry: Utilized in the production of dyes and pigments due to its unique structural properties.
Mechanism of Action
The mechanism of action of 7-Ethyl-9,10,10-trioxo-9,10-dihydro-10lambda~6~-thioxanthene-3-carboxylic acid involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: It may inhibit specific enzymes or receptors, leading to altered cellular functions such as reduced cell proliferation or inflammation.
Comparison with Similar Compounds
Similar Compounds
Thioxanthen-9-one-10,10-dioxide: A similar compound with two oxo groups at the 9th and 10th positions.
3-Chlorothioxanthen-9-one-10,10-dioxide: Another derivative with a chlorine atom at the 3rd position.
Uniqueness
7-Ethyl-9,10,10-trioxo-9,10-dihydro-10lambda~6~-thioxanthene-3-carboxylic acid is unique due to the presence of the ethyl group at the 7th position and the carboxylic acid group at the 3rd position, which confer distinct chemical and biological properties compared to other thioxanthene derivatives.
Properties
CAS No. |
51798-19-7 |
---|---|
Molecular Formula |
C16H12O5S |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
7-ethyl-9,10,10-trioxothioxanthene-3-carboxylic acid |
InChI |
InChI=1S/C16H12O5S/c1-2-9-3-6-13-12(7-9)15(17)11-5-4-10(16(18)19)8-14(11)22(13,20)21/h3-8H,2H2,1H3,(H,18,19) |
InChI Key |
IGKLKCGYRZNCFI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)S(=O)(=O)C3=C(C2=O)C=CC(=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.